4-Hydroxy Fenofibric Acid
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Overview
Description
4-HydroxyFenofibric Acid is a derivative of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia. This compound is known for its role in reducing cholesterol levels and improving lipid profiles in patients with cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-HydroxyFenofibric Acid can be synthesized from Bis(4-hydroxy)benzophenone through a series of chemical reactions. The process involves the use of acetone and chloroform as solvents, with sodium hydroxide acting as a catalyst .
Industrial Production Methods: The industrial production of 4-HydroxyFenofibric Acid typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-HydroxyFenofibric Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of 4-HydroxyFenofibric Acid, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
4-HydroxyFenofibric Acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-HydroxyFenofibric Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Fenofibrate: The parent compound of 4-HydroxyFenofibric Acid, used for similar therapeutic purposes.
Gemfibrozil: Another lipid-lowering agent with a similar mechanism of action.
Clofibrate: An older fibrate with similar lipid-lowering effects.
Uniqueness: 4-HydroxyFenofibric Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, fenofibrate. This makes it a more effective option for patients with lipid disorders .
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21) |
InChI Key |
MZTKIKBXDMDCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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